molecular formula C14H14BrN3O B8449165 6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Cat. No.: B8449165
M. Wt: 320.18 g/mol
InChI Key: KSTAIHCSKOYPAT-UHFFFAOYSA-N
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Description

6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C14H14BrN3O and its molecular weight is 320.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H14BrN3O

Molecular Weight

320.18 g/mol

IUPAC Name

6-bromo-1-(oxan-4-ylmethyl)pyrrolo[3,2-b]pyridine-3-carbonitrile

InChI

InChI=1S/C14H14BrN3O/c15-12-5-13-14(17-7-12)11(6-16)9-18(13)8-10-1-3-19-4-2-10/h5,7,9-10H,1-4,8H2

InChI Key

KSTAIHCSKOYPAT-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2C=C(C3=C2C=C(C=N3)Br)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To mixture of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile (500 mg, 2.252 mmol) in N,N-dimethylformamide (4.5 mL) was added sodium hydride (60% dispersion in mineral oil) (59.4 mg, 2.477 mmol) followed by 4-(bromomethyl)tetrahydro-2H-pyran (444 mg, 2.477 mmol). The mixture was heated at 100° C. for 2 hours. The reaction was diluted with 50 mL of ethyl acetate and the organic mixture was washed with a solution of aqueous sodium bicarbonate (1×50 mL), water (1×50 mL), and brine (1×30 mL), dried over magnesium sulfate, filtered, concentrated, and purified by silica gel flash chromatography (Isco®, Redi-Sep® column) eluting with a gradient of 30-100% ethyl acetate/hexane to afford the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
59.4 mg
Type
reactant
Reaction Step Two
Quantity
444 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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